molecular formula C12H12O B1661968 (R)-(+)-1-(2-Naphthyl)ethanol CAS No. 52193-85-8

(R)-(+)-1-(2-Naphthyl)ethanol

Cat. No. B1661968
CAS RN: 52193-85-8
M. Wt: 172.22 g/mol
InChI Key: AXRKCRWZRKETCK-SECBINFHSA-N
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Description

“®-(+)-1-(2-Naphthyl)ethanol” is also known as “®-(+)-α-Methyl-2-naphthalenemethanol”. It has a molecular weight of 172.22 g/mol and a linear formula of C10H7CH(CH3)OH . It is used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular structure of “®-(+)-1-(2-Naphthyl)ethanol” is represented by the InChI string: 1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m1/s1 .


Physical And Chemical Properties Analysis

“®-(+)-1-(2-Naphthyl)ethanol” is a white crystalline powder with a sweet fruity floral berry aroma. It is insoluble in water but soluble in non-polar organic solvents and fats. It is slightly soluble in ethanol .

Safety And Hazards

“®-(+)-1-(2-Naphthyl)ethanol” is not classified as a hazardous substance or mixture. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

(1R)-1-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKCRWZRKETCK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426276
Record name (R)-(+)-1-(2-Naphthyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-(2-Naphthyl)ethanol

CAS RN

52193-85-8
Record name (R)-(+)-1-(2-Naphthyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In Example 3, the biochemical conversion reaction of immobilized buckwheat protein for the substrate (±)-1-(2-naphthyl)ethanol (200 mg) required 4 days by going through bioconversion to 2-acetonaphthone accompanying sterically selective oxidation of (R)-1-(2-naphthyl)ethanol to obtain 100 mg of (S)-1-(2-naphthyl)ethanol at a yield of 50% and optical purity of 99% e.e. or higher. In Example 4, as a result of reacting with the substrate (±)-1-(2-naphthyl)ethanol by continuously recycling immobilized buckwheat protein used in this fourth step from the third step, optically active (S)-1-(2-naphthyl)ethanol was obtained at an optical purity of 99% e.e. or higher by going through a conversion mechanism which sterically selectively converts (R)-1-(2-naphthyl)ethanol to 2-acetonaphthone in the same manner as the first round. Continuous recycling of immobilized buckwheat protein maintained effectiveness for at least three rounds, and there were no changes observed in reaction time, chemical yield or optical purity.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=3,5-t-Bu2C6H3—, 2.6 μmol, 0.65 mol %) were dissolved in dichloromethane (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 40° C. After the mixture was cooled to room temperature, 2-acetonaphthone (0.4 mmol), dichloromethane (2 mL) and an aqueous solution of potassium hydroxide (0.2 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (10 atm) at 50° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(2-naphthyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-1-(2-Naphthyl)ethanol
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Citations

For This Compound
56
Citations
B Qiu, W Wang, X Yang - Catalysts, 2019 - mdpi.com
Inspired by the active site structures of lactate racemase and recently reported sulphur–carbon–sulphur (SCS) nickel pincer complexes, a series of scorpion-like SCS nickel pincer …
Number of citations: 7 www.mdpi.com
Z Čurillová, P Kutschy, M Budovská, A Nakahashi… - Tetrahedron …, 2007 - Elsevier
Stereoselective synthesis of cruciferous indole phytoalexin (R)-(+)-1-methoxyspirobrassinin and its unnatural (S)-(−)-enantiomer was achieved by spirocyclization of 1-methoxybrassinin …
Number of citations: 17 www.sciencedirect.com
L Coudray, JL Montchamp - 2008 - Wiley Online Library
Benzylic alcohols cross‐couple directly with concentrated H 3 PO 2 by using Pd/xantphos (1 or 2 mol‐%). Depending on the substrate, DMF at 110 C or t‐AmOH at reflux with a Dean–…
E Banoglu, MW Duffel - Chemical research in toxicology, 1999 - ACS Publications
Hydroxysteroid (alcohol) sulfotransferases catalyze the sulfation of polycyclic aromatic hydrocarbons (PAHs) that contain benzylic hydroxyl functional groups. This metabolic reaction is …
Number of citations: 21 pubs.acs.org
B Polak, U Majcher - Current Analytical Chemistry, 2015 - ingentaconnect.com
Separation of several isomer groups, ie diastereomers such as quinine and quinidine, cinchonine and cinchonidine, R,S-1-(1-naphthyl)-ethanol, R,S-1-(2-naphthyl)-ethanol, and R,S-1,1…
Number of citations: 3 www.ingentaconnect.com
HM Marwani, EM Bakhsh, HA Al-Turaif… - Int. J. Electrochem …, 2014 - electrochemsci.org
This study introduced a simple method developed for enantioselective extraction of D-phenylalanine prior to its determination by high performance liquid chromatography. The method …
Number of citations: 9 www.electrochemsci.org
H Nakamura, B Linclau, DP Curran - Journal of the American …, 2001 - ACS Publications
The use of an impure starting material in a typical organic reaction is generally a recipe for producing an impure product. Accordingly, each organic reaction is usually followed by a …
Number of citations: 91 pubs.acs.org
N Bouzemi, I Grib, Z Houiene, L Aribi-Zouioueche - Catalysts, 2014 - mdpi.com
A series of arylalkylcarbinol derivatives were deracemized through sequential combination of Candida antarctica lipase B (CAL-B) catalyzed resolution by hydrolysis and Mitsunobu …
Number of citations: 18 www.mdpi.com
B Minder, T Mallat, A Baiker, G Wang, T Heinz… - Journal of Catalysis, 1995 - Elsevier
A novel chiral modifier, (R)-2-(1-pyrrolidinyl)-1-(1-naphthyl) ethanol (PNE), has been synthesised and tested in the enantioselective hydrogenation of ethyl pyruvate over Pt/alumina. An …
Number of citations: 101 www.sciencedirect.com
JW Yang, C Chen, JB Chen, Y Xu - Journal of Computational …, 2016 - ingentaconnect.com
Whole cells of Pichia etchellsii AS2.625-catalyzed asymmetric reduction of acetophenone to (R)-1-phenylethanol was successfully conducted in aqueous reaction system containing …
Number of citations: 2 www.ingentaconnect.com

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